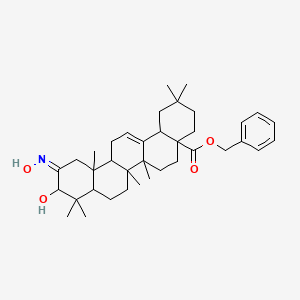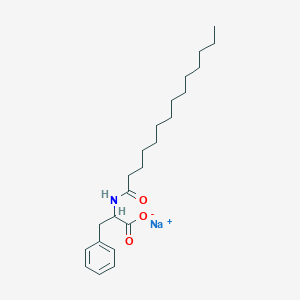![molecular formula C18H28NO6P B12276161 Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate](/img/structure/B12276161.png)
Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group, a phenyl ring substituted with a diethoxyphosphorylmethyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate typically involves the following steps:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under mild conditions.
Introduction of the Diethoxyphosphorylmethyl Group: This step involves the reaction of a phenyl compound with diethyl phosphite in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the acetamido group.
Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted phenyl derivatives can be obtained.
Scientific Research Applications
Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the diethoxyphosphorylmethyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-acetamido-3-[4-(methoxyphenyl)]propanoate
- Ethyl 2-acetamido-3-[4-(hydroxyphenyl)]propanoate
- Ethyl 2-acetamido-3-[4-(bromophenyl)]propanoate
Comparison: Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate is unique due to the presence of the diethoxyphosphorylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific enzymes and proteins, making it a valuable tool in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C18H28NO6P |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate |
InChI |
InChI=1S/C18H28NO6P/c1-5-23-18(21)17(19-14(4)20)12-15-8-10-16(11-9-15)13-26(22,24-6-2)25-7-3/h8-11,17H,5-7,12-13H2,1-4H3,(H,19,20) |
InChI Key |
MXVMEKUHPULDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276088.png)

![4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine](/img/structure/B12276103.png)

![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B12276108.png)
acetic acid](/img/structure/B12276110.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)

![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12276128.png)



![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276145.png)
![(1S,4R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12276149.png)
